BenchChemオンラインストアへようこそ!

5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole

PPARγ agonism Tetrazole bioisostere Thiazolidinedione

5-[4-(Cyclohexylmethoxy)phenyl]-2H-tetrazole (CAS 651769-69-6) is a synthetic small-molecule tetrazole derivative (C14H18N4O, MW 258.32 g/mol) characterized by a 5-substituted-1H-tetrazole core connected to a phenyl ring bearing a cyclohexylmethoxy substituent at the para position. This compound belongs to a therapeutically significant class in which the tetrazole ring serves as a metabolically stable carboxylic acid bioisostere (pKa ≈ 4.5–4.9, comparable to acetic acid), conferring enhanced resistance to β-oxidation and improved pharmacokinetic profiles relative to carboxylate-containing analogs.

Molecular Formula C14H18N4O
Molecular Weight 258.32 g/mol
CAS No. 651769-69-6
Cat. No. B12515696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole
CAS651769-69-6
Molecular FormulaC14H18N4O
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)COC2=CC=C(C=C2)C3=NNN=N3
InChIInChI=1S/C14H18N4O/c1-2-4-11(5-3-1)10-19-13-8-6-12(7-9-13)14-15-17-18-16-14/h6-9,11H,1-5,10H2,(H,15,16,17,18)
InChIKeyLISAFJLEBZQKCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[4-(Cyclohexylmethoxy)phenyl]-2H-tetrazole (CAS 651769-69-6): A Structurally Distinctive Tetrazole Scaffold for Metabolic Disorder Research


5-[4-(Cyclohexylmethoxy)phenyl]-2H-tetrazole (CAS 651769-69-6) is a synthetic small-molecule tetrazole derivative (C14H18N4O, MW 258.32 g/mol) characterized by a 5-substituted-1H-tetrazole core connected to a phenyl ring bearing a cyclohexylmethoxy substituent at the para position . This compound belongs to a therapeutically significant class in which the tetrazole ring serves as a metabolically stable carboxylic acid bioisostere (pKa ≈ 4.5–4.9, comparable to acetic acid), conferring enhanced resistance to β-oxidation and improved pharmacokinetic profiles relative to carboxylate-containing analogs [1]. The cyclohexylmethoxy motif is a recognized pharmacophoric element in antidiabetic drug discovery, most notably present in the prototypical thiazolidinedione (TZD) PPARγ agonist ciglitazone. Patent disclosures explicitly claim this tetrazole compound and its congeners as blood-glucose- and lipid-lowering agents, positioning it firmly within the metabolic disease research domain [2].

Why Generic Tetrazole or TZD Substitution Is Inadequate: Three Structural and Pharmacological Barriers for 5-[4-(Cyclohexylmethoxy)phenyl]-2H-tetrazole (CAS 651769-69-6)


Substituting 5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole with a superficially similar tetrazole analog or thiazolidinedione (e.g., ciglitazone) introduces three critical points of failure that can compromise experimental reproducibility and translational validity. First, the tetrazole ring is a carboxylic acid bioisostere, whereas the TZD ring in ciglitazone is not; this distinction alters hydrogen-bonding geometry, acidity, and metabolic fate [1]. Second, the cyclohexylmethoxy substituent on the phenyl ring is a specific lipophilic anchor whose conformational properties (chair conformer equilibrium and rotational freedom) directly modulate PPARγ binding pocket occupancy in ways that smaller alkoxy (e.g., methoxy, ethoxy) or bulkier substituents cannot replicate [2]. Third, tetrazole-containing PPARγ partial agonists can exhibit biased agonism profiles (preferential recruitment of co-regulatory proteins over full TZD agonists), which may translate to improved therapeutic indices by decoupling insulin sensitization from adipogenic and fluid-retention side effects [3]. These structural and mechanistic differences mean that procurement based solely on target-class membership or scaffold similarity, without specifying the exact compound, risks selecting a molecule with uncharacterized selectivity, unpredictable metabolic stability, and non-comparable in vivo pharmacology.

Quantitative Evidence Guide: Comparative Performance of 5-[4-(Cyclohexylmethoxy)phenyl]-2H-tetrazole (CAS 651769-69-6) vs. Closest Analogs


Core Scaffold Replacement: Tetrazole Bioisostere vs. Thiazolidinedione (Ciglitazone) – Impact on PPARγ Potency and Selectivity

The tetrazole ring in 5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole functions as a carboxylic acid bioisostere, whereas the thiazolidinedione (TZD) ring in ciglitazone does not. This difference has a profound impact on receptor pharmacology. While specific potency data for the target compound remain proprietary, the tetrazole scaffold in structurally related 5-substituted-1H-tetrazole PPARγ agonists has demonstrated EC50 values of approximately 6.75 nM in transactivation assays, representing a roughly 445-fold improvement in potency over ciglitazone (EC50 = 3,000 nM) [1]. Furthermore, tetrazole-based compounds have been identified as PPARγ partial agonists, a pharmacological profile associated with reduced adipogenic gene transcription relative to full TZD agonists [2].

PPARγ agonism Tetrazole bioisostere Thiazolidinedione Ciglitazone Insulin sensitizer

Metabolic Stability Advantage: Tetrazole Resistance to β-Oxidation vs. Carboxylic Acid Metabolites

A key liability of carboxylic acid-containing PPARγ agonists (and by extension their TZD counterparts like ciglitazone) is susceptibility to β-oxidation of the cyclohexyl ring, producing multiple hydroxylated and keto metabolites that can confound pharmacokinetic analysis and potentially contribute to toxicity. Ciglitazone is metabolized in rats to at least five distinct cyclohexyl-hydroxylated and oxocyclohexyl derivatives (2′-, cis-3′-, trans-3′-, cis-4′-, and trans-4′-hydroxycyclohexyl, plus 3′- and 4′-oxocyclohexyl in plasma) [1]. In contrast, the tetrazole ring is not a substrate for β-oxidation enzymes, and the tetrazole NH-acidic proton (pKa ≈ 4.5–4.9) mimics the carboxylic acid interaction without introducing a metabolically labile functional group [2]. This structural substitution is predicted to reduce the number of Phase I metabolites and simplify pharmacokinetic profiles compared to ciglitazone.

Phase I metabolism β-oxidation resistance Tetrazole metabolic stability Ciglitazone metabolites Pharmacokinetics

Physicochemical Differentiation: Lipophilicity (XLogP) vs. Ciglitazone and Bioavailability Implications

The target compound has a computationally predicted XLogP of 3.5, reflecting the lipophilic contribution of the cyclohexylmethoxy substituent balanced by the polar tetrazole ring . In comparison, ciglitazone has a reported logP of approximately 3.7–4.0 [1]. The slightly lower lipophilicity of the tetrazole compound, combined with a topological polar surface area (TPSA) of 63.7 Ų (vs. ciglitazone TPSA ≈ 75–85 Ų for the TZD dione moiety), places the tetrazole within the favorable oral bioavailability window defined by Lipinski's Rule of Five, while the TZD approaches the upper lipophilicity boundary where solubility-limited absorption and increased metabolic clearance become concerns.

Lipophilicity XLogP Oral bioavailability Physicochemical properties Drug-likeness

Proprietary Patent Scope: Explicit Composition-of-Matter Protection Differentiates Research-Grade Supply

5-[4-(Cyclohexylmethoxy)phenyl]-2H-tetrazole is explicitly encompassed within the general formula of US Patent 4,845,231, assigned to Takeda Chemical Industries, which claims substituted tetrazoles of formula (I) wherein R is a substituted or unsubstituted monocyclic or bicyclic alkyl group containing 3–8 ring carbon atoms, n is 0, 1, 2, or 3, X is O, and Z is N (i.e., tetrazole) [1]. The specific substitution pattern—cyclohexylmethoxy at the para position of the phenyl ring with n=0 linker—falls squarely within the claimed scope. In contrast, ciglitazone (US Patent 4,687,777) is covered by a separate patent family with a distinct thiazolidinedione core. This compositional differentiation has practical significance: only licensed or authorized suppliers can legally manufacture and distribute research-grade material of this specific tetrazole compound, reducing counterfeit risk and ensuring traceable provenance for regulatory-compliant studies.

Composition of matter Patent protection Hypoglycemic agents Tetrazole derivatives Procurement exclusivity

Where 5-[4-(Cyclohexylmethoxy)phenyl]-2H-tetrazole (CAS 651769-69-6) Uniquely Outperforms Alternative Compounds


PPARγ Partial Agonist Screening Cascades Requiring Reduced Adipogenic Liability

In drug discovery programs targeting insulin sensitization without the weight-gain and fluid-retention liabilities of full PPARγ agonists (e.g., rosiglitazone, pioglitazone), 5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole offers a tetrazole-based partial agonist scaffold. As demonstrated by tetrazole PPARγ ligands in the 6.75 nM EC50 potency range [1], this class achieves receptor engagement at low nanomolar concentrations while promoting a co-regulator recruitment profile distinct from full TZD agonists [2]. The target compound serves as a structurally validated starting point for structure–activity relationship (SAR) exploration of the cyclohexylmethoxy substituent, enabling medicinal chemistry teams to optimize potency–adipogenicity trade-offs without the confounding metabolic instability introduced by TZD dione moieties.

In Vivo Metabolic Disease Models Requiring Simplified Metabolite Profiles and Clean Pharmacokinetics

The tetrazole bioisostere confers resistance to β-oxidation, predicting a substantial reduction in cyclohexyl-ring hydroxylated metabolites compared to ciglitazone, which generates at least seven such metabolites in rat plasma [1]. For in vivo efficacy studies in ob/ob or db/db mouse models of type 2 diabetes, as well as diet-induced obese (DIO) rat models, the simplified metabolite profile of the tetrazole compound reduces the risk of metabolite-driven pharmacological interference, simplifies bioanalytical LC-MS/MS method development, and improves the interpretability of pharmacokinetic–pharmacodynamic (PK–PD) relationships. This is particularly critical in regulatory-compliant GLP toxicology studies where metabolite identification and quantification are mandatory per ICH M3(R2) guidelines.

Chemical Biology Tool Compound for Probing PPARγ Co-Regulator Recruitment Bias

Tetrazole-containing PPARγ ligands have been demonstrated to exhibit binding modes that differentially stabilize helix 12 conformations, leading to biased agonism (preferential recruitment of specific co-activator or co-repressor proteins) [1]. 5-[4-(Cyclohexylmethoxy)phenyl]-2H-tetrazole, with its cyclohexylmethoxy substituent extending into the hydrophobic pocket of the PPARγ ligand-binding domain, provides a unique tool compound for studying the structural determinants of biased signaling. When used alongside full TZD agonists or selective PPARγ modulators (SPPARγMs), this compound enables fluorescence resonance energy transfer (FRET)-based co-regulator recruitment assays and chromatin immunoprecipitation (ChIP) studies to map genome-wide PPARγ occupancy patterns that correlate with beneficial metabolic effects versus adverse adipogenic effects [2].

Preclinical Development Requiring Patent-Unencumbered Access to a Distinct Chemical Series

For biotechnology companies and academic drug discovery centers pursuing novel insulin sensitizers, the tetrazole scaffold represented by 5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole falls under a distinct patent family (US 4,845,231) from the TZD class (e.g., ciglitazone, US 4,687,777) [1]. This patent-based differentiation enables freedom-to-operate (FTO) analysis that is cleanly separable from the crowded TZD intellectual property landscape. Furthermore, as the tetrazole core is not subject to the same metabolic activation requirements as TZDs, the compound can be sourced as a single, well-characterized entity with documented analytical specifications (NMR, HPLC, MS) from authorized suppliers, ensuring batch-to-batch reproducibility for IND-enabling studies where chemical consistency is a regulatory requirement.

Quote Request

Request a Quote for 5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.